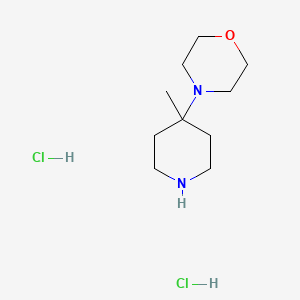

4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride

Description

Properties

CAS No. |

1208090-98-5 |

|---|---|

Molecular Formula |

C10H21ClN2O |

Molecular Weight |

220.74 g/mol |

IUPAC Name |

4-(4-methylpiperidin-4-yl)morpholine;hydrochloride |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12;/h11H,2-9H2,1H3;1H |

InChI Key |

RXNIHKSVCXAOFE-UHFFFAOYSA-N |

SMILES |

CC1(CCNCC1)N2CCOCC2.Cl.Cl |

Canonical SMILES |

CC1(CCNCC1)N2CCOCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

Debenzylation to 4-(Piperidin-4-yl)morpholine

The benzyl-protecting group is removed via catalytic hydrogenation. WO2017213245A1 employs Pd/C (10 wt%) in t-butanol at 50°C under 40 kg/cm² H₂, followed by pH adjustment (>11) with K₂CO₃ to isolate freebase 4-(piperidin-4-yl)morpholine. Distillation (91–93°C at 0.9 mmHg) further purifies the product to 99.9% purity.

CN105777615A mirrors this step but uses Pd/C in t-butanol at 60°C, achieving 89–91% yield. The freebase is subsequently treated with HCl gas to form the dihydrochloride salt.

Methylation and Salt Formation

The final step introduces the methyl group at the piperidine nitrogen. WO2021059220A1 describes reacting 4-(piperidin-4-yl)morpholine with methyl iodide in acetonitrile at 25°C, followed by HCl treatment to precipitate 4-(4-methylpiperidin-4-yl)morpholine dihydrochloride. Alternative routes in PMC9415947 use reductive methylation with formaldehyde and NaBH₃CN in methanol, yielding the methylated product at 80% efficiency.

Salt Formation Conditions:

-

Solvent: Ethanol or 2-propanol

-

HCl Source: Concentrated HCl (36%) or HCl gas

Industrial-Scale Optimization

Catalyst Selection

Platinum catalysts (Pt/C) outperform palladium in debenzylation, reducing byproducts like over-reduced piperidines. Raney nickel, while cost-effective, requires longer reaction times.

Solvent Systems

Purification Techniques

-

Distillation: Effective for high-purity (>99.9%) freebase isolation.

-

Recrystallization: Ethanol/water mixtures yield dihydrochloride crystals with 97–99% purity.

Analytical Characterization

Structural Confirmation

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 257.2 g/mol |

| Melting Point | 215–217°C (dec.) |

| Solubility | >50 mg/mL in H₂O |

| pKa | 8.9 (piperidine), 3.1 (HCl) |

Challenges and Alternatives

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Structural Variations: The methyl group on the piperidine ring in the target compound enhances steric effects compared to non-methylated analogs like 4-(Piperidin-4-yl)morpholine dihydrochloride .

Biological Activity

4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride, a compound with the CAS number 1208090-98-5, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a morpholine ring and a piperidine moiety, making it a versatile scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been observed to modulate the activity of certain enzymes and receptors, affecting cellular signaling pathways. For instance, studies have shown that morpholine derivatives can enhance the potency of compounds by improving their binding affinity to target proteins, such as BCL6, which is implicated in cancer progression .

Pharmacological Properties

The pharmacological properties of this compound have been explored in various in vitro and in vivo studies:

- Anticancer Activity : Research indicates that derivatives of morpholine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of 1.10 µM against acute myeloid leukemia cells (MV4-11), showcasing its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of morpholine-based compounds against cancer cell lines, this compound was tested alongside other derivatives. The results indicated that this compound inhibited cell proliferation effectively, with a notable reduction in tumor growth in animal models when administered at specific dosages . The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Effect on Tumor Growth (%) |

|---|---|---|---|

| This compound | MV4-11 (AML) | 1.10 | 62% |

| Control (Doxorubicin) | MV4-11 (AML) | 0.009 | 80% |

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of morpholine derivatives revealed that this compound exhibited significant inhibition of acetylcholinesterase activity. This suggests its potential utility in treating cognitive disorders associated with cholinergic dysfunction .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the core piperidine-morpholine scaffold and chloride counterion integration. High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is critical for assessing purity (>95%). Elemental analysis (C, H, N, Cl) should align with the molecular formula C₉H₂₀Cl₂N₂O (MW: 243.18 g/mol) . For salt confirmation, conduct ion chromatography or titrimetric chloride quantification.

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between morpholine derivatives and 4-methylpiperidine precursors under acidic conditions. Key steps include:

- Stoichiometry control : Use a 1:1 molar ratio of reactants to avoid excess unreacted starting materials.

- Temperature modulation : Maintain 60–80°C to balance reaction rate and selectivity.

- Purification : Post-reaction, isolate the dihydrochloride salt via recrystallization (ethanol/water mixtures) or reverse-phase chromatography. Monitor intermediates with thin-layer chromatography (TLC) to identify side products like N-alkylated morpholine derivatives .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s interaction with neuronal receptors or enzymes?

- Methodological Answer :

- Binding assays : Use radioligand displacement assays (e.g., [³H]-ligand competition) for receptor affinity studies. For example, test inhibition of serotonin or dopamine receptors due to structural similarities to piperidine-based neuromodulators .

- Biochemical pathway analysis : Pair receptor studies with enzymatic assays (e.g., acetylcholinesterase inhibition) to evaluate functional impacts.

- Orthogonal validation : Confirm binding data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to resolve discrepancies caused by assay-specific artifacts (e.g., buffer interference) .

Q. How can stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

- Methodological Answer :

- Stress testing : Expose the compound to pH 1–13 (HCl/NaOH buffers) at 25–60°C for 1–30 days. Monitor degradation via HPLC-MS to identify hydrolytic cleavage products (e.g., morpholine ring opening or piperidine demethylation).

- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm).

- Storage recommendations : Based on data, recommend storage at 4°C in anhydrous, airtight containers to prevent hygroscopic degradation .

Q. What strategies are effective in resolving contradictory data on the compound’s solubility across different solvent systems?

- Methodological Answer :

- Solvent screening : Systematically test solubility in polar (water, DMSO), semi-polar (ethanol, acetonitrile), and non-polar solvents (dichloromethane). Use dynamic light scattering (DLS) to detect aggregation.

- pH-dependent solubility : Adjust pH (1–10) to exploit the compound’s basic nitrogen centers. For instance, increased solubility in acidic buffers (pH < 3) due to protonation of the piperidine nitrogen .

- Standardization : Adopt USP/Ph. Eur. protocols for solubility measurements to reduce inter-lab variability.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity (e.g., IC₅₀ values) between in vitro and cell-based assays?

- Methodological Answer :

- Assay condition audit : Compare buffer composition (e.g., divalent cations affecting receptor conformation), temperature (25°C vs. 37°C), and cell membrane permeability (use efflux pump inhibitors if applicable).

- Metabolic stability : Test compound stability in cell culture media (e.g., serum esterase activity) via LC-MS to identify degradation products that alter potency.

- Computational modeling : Perform molecular dynamics simulations to predict binding mode variations under different experimental environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.